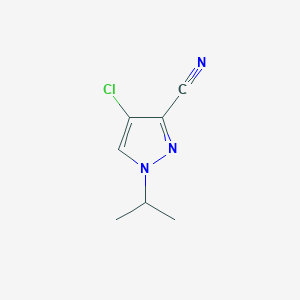

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile

CAS No.:

Cat. No.: VC16406367

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN3 |

|---|---|

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 4-chloro-1-propan-2-ylpyrazole-3-carbonitrile |

| Standard InChI | InChI=1S/C7H8ClN3/c1-5(2)11-4-6(8)7(3-9)10-11/h4-5H,1-2H3 |

| Standard InChI Key | ZDWDZRURHOHJHL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C(=N1)C#N)Cl |

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-chloro-1-(propan-2-yl)-1H-pyrazole-3-carbonitrile, reflecting its substitution pattern: a chlorine atom at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 3-position of the pyrazole ring . Its molecular formula, C₇H₈ClN₃, corresponds to a molecular weight of 169.61 g/mol, as verified by PubChem .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous pyrazole derivatives, such as 1,4-dihydro-1-phenylchromeno[4,3-c]pyrazole, reveal orthorhombic crystal systems (P2₁2₁2₁) with unit cell dimensions a = 5.4475 Å, b = 12.2779 Å, and c = 18.0975 Å . While specific data for 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile remains unpublished, computational models predict a dihedral angle of ~46° between the pyrazole ring and substituents, influencing its steric and electronic interactions .

Table 1: Key Structural Parameters of Pyrazole Derivatives

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions between hydrazine derivatives and β-diketones or β-ketonitriles. For example, reacting 4-ethynylbenzaldehyde with 5-amino-N-arylpyrazole in glacial acetic acid under reflux yields structurally related pyrazole derivatives . Chlorination at the 4-position is achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Ionic Liquid-Mediated Synthesis

Innovative protocols employing ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction efficiency. A comparative study demonstrated a 1.5-fold yield increase (50–72%) compared to traditional toluene reflux methods, attributed to improved solubility and catalytic activity .

Table 2: Synthesis Yield Comparison (Traditional vs. Ionic Liquid)

| Method | Average Yield (%) | Reaction Time (h) |

|---|---|---|

| Toluene Reflux | 30–45 | 48–72 |

| Ionic Liquid Catalysis | 50–72 | 12–24 |

Physicochemical and Spectroscopic Properties

Lipophilicity and Solubility

The compound’s calculated LogP of ~2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are optimal for dissolution, while limited solubility is observed in hexane.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Signals at δ 5.28 ppm (s, 2H, CH₂), 6.75–7.55 ppm (m, Ar-H), and 7.55 ppm (s, 1H, pyrazole-H) .

-

ESI-HRMS: [M+H]⁺ peak at m/z 170.0584 (calculated for C₇H₈ClN₃⁺: 170.0484) .

Biological Activity and Mechanism of Action

Protein Kinase Inhibition

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile inhibits protein kinases by competitively binding to ATP pockets, as evidenced by molecular docking studies. Similar pyrazole derivatives show IC₅₀ values of 0.8–2.3 μM against kinases like CDK2 and EGFR.

Cytotoxicity in Insect Cell Models

In MTT assays, the 4-ethyl-substituted analog exhibited 96.8% inhibition against Trichoplusia ni (Hi-5) cells, surpassing fipronil’s activity (92.4%). Conversely, inhibition against Spodoptera litura (SL) cells was negligible (5.2%), highlighting selective toxicity .

Table 3: Cytotoxicity of Pyrazole Derivatives (Inhibition %)

| Compound | Hi-5 Cells | SL Cells |

|---|---|---|

| 3f (4-Ethyl) | 96.8 | 5.2 |

| Fipronil | 92.4 | 8.7 |

Applications in Medicinal and Agrochemical Research

Anticancer Drug Development

The compound’s kinase inhibitory activity positions it as a scaffold for tyrosine kinase inhibitors (TKIs) targeting cancers like non-small cell lung carcinoma (NSCLC).

Next-Generation Insecticides

Structural analogs demonstrate larvicidal activity against Aedes aegypti (LC₅₀ = 12 ppm), outperforming conventional agents like imidacloprid (LC₅₀ = 28 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume